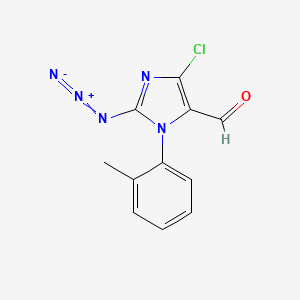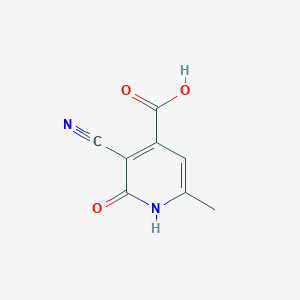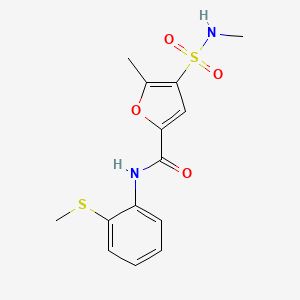
2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde, also known as ACIC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive and versatile compound that can be used for a variety of applications, including in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Crystal Structures of Imidazole Derivatives
The crystal structures of imidazole derivatives, including those similar to 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde, have been extensively studied to understand their molecular conformations and interactions. For instance, a study by Ambalavanan et al. (2003) on 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde and its derivatives revealed insights into their planar imidazole rings, conformational preferences, and the stabilizing effects of hydrogen bonds and van der Waals forces within their crystal structures (Ambalavanan et al., 2003).
Synthesis and Antimicrobial Applications
The synthesis and characterization of imidazole derivatives, including their potential antimicrobial properties, have been a subject of research. For example, Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds via a Vilsmeier–Haack formylation approach. These compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in developing new antimicrobial agents (Bhat et al., 2016).
Chemical Modifications and Derivatives
The chemical modification of imidazole derivatives to produce new compounds with potential biological activities has been explored. For instance, Chornous et al. (2013) investigated the reduction of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes and their conversion into methanols and subsequent derivatives. These reactions led to the production of compounds with potential for further chemical modifications and applications in various fields (Chornous et al., 2013).
Building Blocks in Medicinal Chemistry
Imidazole carbaldehydes serve as crucial building blocks in medicinal chemistry for synthesizing biologically active molecules. Orhan et al. (2019) discussed the utility of 4-methyl-5-imidazole carbaldehyde derivatives as precursors for synthesizing various imidazolium derivatives and other biologically active compounds, highlighting their significance in drug development and chemical synthesis (Orhan et al., 2019).
Propriétés
IUPAC Name |
2-azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c1-7-4-2-3-5-8(7)17-9(6-18)10(12)14-11(17)15-16-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWROXUFJFHELQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423286.png)


![[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride](/img/structure/B2423289.png)
![ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate](/img/structure/B2423291.png)

![5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423294.png)
![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole](/img/structure/B2423295.png)
![N-cyclohexyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423297.png)